molecular formula C7H15NO B2400962 1-(1-Methoxycyclobutyl)ethan-1-amine CAS No. 1595919-41-7

1-(1-Methoxycyclobutyl)ethan-1-amine

Cat. No.: B2400962
CAS No.: 1595919-41-7
M. Wt: 129.203
InChI Key: YJLQAUWYNNACHR-UHFFFAOYSA-N
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Description

1-(1-Methoxycyclobutyl)ethan-1-amine is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . This compound is characterized by a cyclobutyl ring substituted with a methoxy group and an ethanamine chain. It is primarily used in research and development within the chemical and pharmaceutical industries.

Preparation Methods

The synthesis of 1-(1-Methoxycyclobutyl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 1-methoxycyclobutanone. This intermediate is then subjected to reductive amination with ethanamine under hydrogenation conditions to yield the desired product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Methoxycyclobutyl)ethan-1-amine undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(1-Methoxycyclobutyl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methoxycyclobutyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(1-Methoxycyclobutyl)ethan-1-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(1-methoxycyclobutyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(8)7(9-2)4-3-5-7/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLQAUWYNNACHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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